Methyl 4-((3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate
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Overview
Description
Methyl 4-((3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to a piperidine ring, which is further substituted with a fluoropyrimidine moiety. The presence of these functional groups suggests its utility in medicinal chemistry, particularly in the design of pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic conditions.
Introduction of the Fluoropyrimidine Group: This step involves the nucleophilic substitution of a suitable pyrimidine derivative with a fluorine source, often using reagents like potassium fluoride in polar aprotic solvents.
Sulfonylation: The piperidine intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Esterification: Finally, the benzoate ester is formed through a reaction between the sulfonylated piperidine and methyl 4-hydroxybenzoate under esterification conditions, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-((3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its structural complexity.
Medicine: Investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects is largely dependent on its interaction with biological targets. The fluoropyrimidine moiety suggests potential interactions with nucleic acids or enzymes involved in nucleotide metabolism. The sulfonyl group can act as a bioisostere for phosphate groups, potentially inhibiting enzymes that utilize phosphate substrates.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-((3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate
- Methyl 4-((3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate
Uniqueness
Methyl 4-((3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and biological activity compared to its chloro and bromo analogs. Fluorine’s high electronegativity and small size can enhance binding affinity to biological targets and improve metabolic stability.
This compound’s unique combination of functional groups makes it a valuable tool in various fields of scientific research, offering opportunities for the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
methyl 4-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O5S/c1-25-16(22)12-4-6-15(7-5-12)27(23,24)21-8-2-3-14(11-21)26-17-19-9-13(18)10-20-17/h4-7,9-10,14H,2-3,8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQSWGIRLZGGJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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